2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid
Description
Properties
IUPAC Name |
2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-8(14)5-7-11-9(12-15-7)6-3-1-2-4-10-6/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRKUXPVMUVSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its unique structural features.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Substitution Patterns
Positional Isomers of Pyridinyl Substituents
- 2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid (CAS: 874832-46-9): Differs in the pyridinyl substitution (3-pyridinyl vs. 2-pyridinyl). This compound is classified as an irritant, similar to the 2-pyridinyl analog .
Aromatic vs. Aliphatic Substituents
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]-acetic acid (Compound 7c):
- Replaces pyridinyl with a 4-methoxyphenyl group.
- Impact : Demonstrates superior aldose reductase (ALR2) inhibition (IC₅₀ in submicromolar range) compared to pyridinyl analogs. The methoxy group enhances lipophilicity and π-π stacking interactions, critical for in vivo efficacy in preventing cataracts in galactosemic rats .
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-acetic acid (CAS: 1411655-63-4):
Functional Group Modifications
Thioether vs. Acetic Acid Linkages
- 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]sulfanyl}acetic acid :
Cyclopropane and Azetidine Derivatives
2-[3-Cyclopropyl-1,2,4-oxadiazol-5-YL]-acetic acid (CAS: 1220030-04-5):
[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)azetidin-1-YL]acetic acid hydrochloride :
Key SAR Insights :
- Electron-Withdrawing Groups (e.g., Cl, CN): Enhance binding to hydrophobic pockets but reduce solubility.
- Hydrogen-Bond Acceptors (e.g., pyridinyl N): Improve target engagement but may increase metabolic liability.
- Aromatic vs. Aliphatic Substituents : Aromatic groups (phenyl, pyridinyl) favor π-stacking, while aliphatic groups (cyclopropyl) enhance conformational restriction.
Physicochemical Properties
| Property | 2-(3-(2-Pyridinyl)-...) | 2-(3-(3-Pyridinyl)-...) | 7c (4-Methoxyphenyl) | 2-(3-Cyclopropyl)-... |
|---|---|---|---|---|
| Molecular Formula | C₉H₇N₃O₃ | C₉H₇N₃O₃ | C₁₁H₁₁N₂O₄ | C₇H₉N₃O₃ |
| Molar Mass (g/mol) | 205.17 | 205.17 | 235.22 | 183.16 |
| Calculated LogP | ~1.8 | ~1.8 | ~2.1 | ~1.2 |
| Polar Surface Area (Ų) | 85 | 85 | 80 | 78 |
| Hazard Class | Not reported | IRRITANT | Not reported | Not reported |
Biological Activity
The compound 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid (CAS Number: 874832-46-9) is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . It features a pyridine moiety attached to an oxadiazole ring, which is known for its role in various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N₃O₃ |
| Molecular Weight | 193.17 g/mol |
| CAS Number | 874832-46-9 |
| Solubility | Soluble in DMSO |
| Hazard Classification | Irritant |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and PANC-1 (pancreatic cancer).
- IC50 Values : The IC50 values for related compounds ranged from to , indicating potent activity against the MCF-7 cell line .
Flow cytometry assays demonstrated that these compounds induce apoptosis in a dose-dependent manner, suggesting their potential as effective anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate moderate to good activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values ranged from to against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : Oxadiazole derivatives have been shown to inhibit various enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
A notable study investigated the efficacy of oxadiazole derivatives in inhibiting histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. Compounds from the same family exhibited IC50 values as low as 8.2\nM against HDACs, demonstrating their potential as therapeutic agents for cancer treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of pyridine-2-carbohydrazide with a suitable oxadiazole precursor. Key steps include refluxing in ethanol or DMF under nitrogen, with catalytic acetic acid to facilitate ring closure. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and purification by column chromatography (gradient elution) are critical for isolating the product . Optimizing stoichiometry (1:1.2 molar ratio of hydrazide to carbonyl precursor) and reaction time (6–8 hours at 80°C) improves yields to ~65–70% .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR in DMSO-d6 to confirm pyridinyl and oxadiazole proton environments. The acetic acid moiety typically appears as a singlet at δ 3.8–4.2 ppm .
- FT-IR : Look for C=O stretching (1680–1720 cm) and N-O oxadiazole bands (950–980 cm) .
- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment. ESI-MS typically shows [M+H] peaks at m/z 248.1 .
Q. How should researchers handle safety and storage considerations for this compound?
- Methodological Answer : Store at room temperature in airtight containers with desiccants to prevent hydrolysis of the oxadiazole ring. Use PPE (gloves, lab coat) during handling, as acetic acid derivatives may cause skin irritation. Neutralize spills with sodium bicarbonate and dispose via approved chemical waste protocols .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial enzymes or kinases). Focus on the oxadiazole ring’s electron-deficient regions and pyridinyl nitrogen’s H-bonding potential .
- DFT Calculations : Gaussian 16 can predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Substituents at the pyridinyl position significantly alter electron density, affecting binding affinity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Systematic SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyridinyl vs. oxadiazole) using standardized assays (e.g., MIC for antimicrobial studies). Contradictions often arise from variations in bacterial strains or assay conditions .
- Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to correlate bioactivity with structural motifs like planarity of the oxadiazole-pyridinyl system .
Q. What crystallographic techniques elucidate the compound’s solid-state conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and dihedral angles. For example, the oxadiazole ring in related compounds shows a dihedral angle of 12.5° with the pyridinyl ring, influencing π-π stacking in co-crystals . Refinement software like SHELXL ensures accurate thermal displacement parameters.
Q. How can reaction engineering principles improve scalability for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis in microreactors reduces side reactions (e.g., oxadiazole ring hydrolysis) by controlling residence time and temperature .
- Membrane Separation : Use nanofiltration membranes (MWCO 300–500 Da) to isolate the product from unreacted precursors, achieving >90% purity in one step .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
